molecular formula C14H21NO3 B8341986 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

Cat. No.: B8341986
M. Wt: 251.32 g/mol
InChI Key: HGWCFLSSCOTRQO-UHFFFAOYSA-N
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Description

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid is an organic compound with a unique structure that includes a hexyl chain, a carboxyl group, and a dimethylpyridone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid typically involves the reaction of 4,6-dimethyl-2-pyridone with n-hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acids or esters.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The hexyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxyl group can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkyl or aryl derivatives.

Scientific Research Applications

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-Hexyl-3-methylimidazolium chloride: A compound with a similar hexyl chain but different core structure.

    n-Hexyl laurate: Another compound with a hexyl chain but different functional groups.

    4-Hexylresorcinol: A compound with a hexyl chain and phenolic groups, used for its antiseptic properties.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

1-hexyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C14H21NO3/c1-4-5-6-7-8-15-11(3)9-10(2)12(13(15)16)14(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

HGWCFLSSCOTRQO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=CC(=C(C1=O)C(=O)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one (222.3 g., 0.957 mole) and water (100 ml.) is added dropwise concentrated sulfuric acid (300 g.). When the addition is completed the stirred solution is heated on a steam bath for 24 hours. The solution is poured onto ice and basified with a sodium hydroxide solution and filtered. The alkaline filtrate is acidified with acetic acid and extracted with 400 ml. of toluene. The toluene layer is then extracted with 2 × 350 ml. of 5% NaOH. The aqueous layer is acidified with hydrochloric acid and cooled in an ice bath. The semi-solid precipitate is recrystallized from methanol/water to give 1-(n-hexyl)-3-carboxy-4,6-dimethylpyrid-2-one, 24 g. (100% yield), mp. 79-82.5.
Name
1-(n-hexyl)-3-cyano-4,6-dimethyl-pyrid-2-one
Quantity
222.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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